molecular formula C21H24ClN3O3 B11104133 3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-3-oxopropanamide

3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-3-oxopropanamide

Cat. No.: B11104133
M. Wt: 401.9 g/mol
InChI Key: YHMCVDNKYXXZCP-ZMOGYAJESA-N
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Description

3-[2-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-N-ISOBUTYL-3-OXOPROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazino group, a chlorobenzyl ether, and an isobutyl group, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-N-ISOBUTYL-3-OXOPROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with phenol to form 4-(4-chlorobenzyl)oxyphenol. This intermediate is then reacted with hydrazine hydrate to form the hydrazino derivative. The final step involves the condensation of this intermediate with N-isobutyl-3-oxopropanamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

3-[2-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-N-ISOBUTYL-3-OXOPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

3-[2-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-N-ISOBUTYL-3-OXOPROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-N-ISOBUTYL-3-OXOPROPANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and apoptosis induction.

Comparison with Similar Compounds

Similar Compounds

    3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-PROPENOIC ACID: Shares the chlorobenzyl ether group but differs in the rest of the structure.

    N’-[(E)-1-(4-AMINOPHENYL)ETHYLIDENE]-3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE: Similar hydrazino and chlorobenzyl groups but with a different core structure.

Uniqueness

The uniqueness of 3-[2-((E)-1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-N-ISOBUTYL-3-OXOPROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(2-methylpropyl)propanediamide

InChI

InChI=1S/C21H24ClN3O3/c1-15(2)12-23-20(26)11-21(27)25-24-13-16-5-9-19(10-6-16)28-14-17-3-7-18(22)8-4-17/h3-10,13,15H,11-12,14H2,1-2H3,(H,23,26)(H,25,27)/b24-13+

InChI Key

YHMCVDNKYXXZCP-ZMOGYAJESA-N

Isomeric SMILES

CC(C)CNC(=O)CC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)CNC(=O)CC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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